2-Methoxy-5-(tributylstannyl)pyridine

Descripción

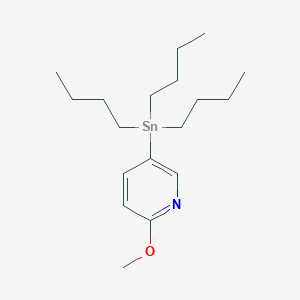

2-Methoxy-5-(tributylstannyl)pyridine (CAS: 164014-93-1) is an organotin compound with the molecular formula C₁₈H₃₃NOSn and a molecular weight of 398.17 g/mol . It features a pyridine ring substituted with a methoxy group at the 2-position and a tributylstannyl group at the 5-position. This compound is widely employed in Stille coupling reactions, enabling cross-coupling with aryl halides to construct biaryl systems, which are critical in pharmaceutical and polymer synthesis . Industrial-grade purity (99%) is available in bulk quantities, highlighting its commercial relevance .

Propiedades

IUPAC Name |

tributyl-(6-methoxypyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCIPEPGPSRRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471236 | |

| Record name | 2-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164014-93-1 | |

| Record name | 2-Methoxy-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Competing Pathways in Palladium Catalysis

The Pd-catalyzed route involves oxidative addition of the bromopyridine to Pd(0), followed by transmetallation with (SnBu₃)₂. Scandium triflate enhances the electrophilicity of the palladium center, accelerating stannyl transfer. Competing β-hydride elimination is suppressed by using electron-deficient phosphine ligands.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-5-(tributylstannyl)pyridine is primarily involved in cross-coupling reactions, such as the Stille coupling. This reaction allows the formation of carbon-carbon bonds by coupling the stannylated pyridine with various electrophiles, such as aryl halides or vinyl halides.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), ligands (e.g., triphenylphosphine), and bases (e.g., potassium carbonate).

Conditions: The reactions are typically carried out under an inert atmosphere with heating to temperatures ranging from 80°C to 120°C.

Major Products: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

2-Methoxy-5-(tributylstannyl)pyridine has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.

Industry: The compound is utilized in the production of advanced materials, including polymers and electronic materials.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes oxidative addition with an electrophile, followed by transmetalation and reductive elimination steps, leading to the formation of the desired coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparación Con Compuestos Similares

Positional Isomers: Methoxy Substitution

- 3-Methoxy-5-(tributylstannyl)pyridine (CAS: 1204580-74-4) Molecular formula: C₁₈H₃₃NOSn (same as target compound). Key difference: Methoxy group at the 3-position instead of the 2-position. Impact: Altered electronic effects on the pyridine ring may influence reactivity in coupling reactions.

Methyl-Substituted Analogues

2-Methyl-5-(tributylstannyl)pyridine (CAS: 167556-64-1)

- Molecular formula : C₁₈H₃₃NSn.

- Molecular weight : 382.17 g/mol .

- Key difference : Methyl group replaces the methoxy group at the 2-position.

- Impact : The electron-donating methyl group increases ring electron density but lacks the oxygen-mediated resonance effects of methoxy. This may reduce stability in oxidative conditions but improve compatibility with certain catalysts .

6-Methyl-2-(tributylstannyl)pyridine

Halogen-Substituted Derivatives

- 3-Fluoro-5-(tributylstannyl)pyridine (CAS: Not listed) Molecular formula: C₁₇H₃₀FNSn. Molecular weight: 386.14 g/mol . Key difference: Fluorine atom replaces the methoxy group at the 3-position.

3-Chloro-5-(tributylstannyl)pyridine (CAS: 206115-67-5)

Structural and Functional Data Table

Actividad Biológica

2-Methoxy-5-(tributylstannyl)pyridine is an organotin compound characterized by a tributylstannyl group attached to a pyridine ring with a methoxy substituent. Its molecular formula is C₁₈H₃₃NOSn, and it has garnered interest in organic synthesis and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methoxy-5-bromopyridine with tributyltin lithium. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various pyridine derivatives, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) against Escherichia coli: 50 µM

- **MIC against Streptococcus agalactiae: 75 µM

These findings suggest that the compound possesses bacteriostatic properties, particularly against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the potential of this compound in cancer research. The compound showed varying levels of cytotoxic effects on different cancer cell lines, with some exhibiting an EC50 value ranging from 3.1 to 4.8 µM. This indicates its potential as a lead compound for further development in anticancer therapies .

Case Study 1: Antibacterial Activity Evaluation

In a comparative study of pyridine derivatives, this compound was evaluated alongside other organotin compounds for antibacterial efficacy. The results highlighted its effectiveness against Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an antimicrobial agent in pharmaceutical applications.

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 50 | E. coli |

| 75 | S. agalactiae | |

| Varied | S. aureus |

Case Study 2: Anticancer Potential

A recent study focused on the cytotoxic effects of various organotin compounds on human cancer cell lines. Among them, this compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its mechanism may involve apoptosis induction .

The biological activity of this compound is hypothesized to involve interaction with cellular targets that affect bacterial cell wall synthesis and cancer cell proliferation pathways. The tributylstannyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-(tributylstannyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves stannylation of halogenated pyridine precursors. For example, halogen-metal exchange using n-butyllithium followed by reaction with tributylstannyl chloride is a common method (similar to the preparation of 2-chloro-5-(tributylstannyl)pyridine in ). Optimization includes:

- Catalyst selection : Scandium(III) catalysts improve cyclization efficiency in related stannylated pyridines .

- Temperature control : Reactions are often conducted at −78°C to prevent side reactions.

- Purification : Preparative reverse-phase chromatography or distillation under reduced pressure ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and stannyl group integration.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical m/z 398.17 for CHNOSn) .

- Elemental analysis : Validates stoichiometry and purity.

- X-ray crystallography : For structural elucidation (as applied to similar pyridine derivatives in ).

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory hazards .

- Storage : Keep in moisture-free, airtight containers at room temperature to prevent decomposition .

- First aid : Immediate flushing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How do catalyst choice and solvent systems influence the efficiency of Stille coupling reactions involving this compound?

- Catalysts : Palladium(0) complexes (e.g., Pd(PPh)) are standard for cross-coupling, but air-stable precatalysts like Pd(OAc) with ligands (e.g., SPhos) enhance reproducibility .

- Solvents : Anhydrous DMF or THF minimizes side reactions. Polar aprotic solvents improve solubility of stannylated intermediates.

- Additives : CuI or LiCl accelerates transmetallation in challenging substrates .

Q. How can researchers resolve contradictions in synthetic yields reported for tributylstannyl pyridine derivatives?

Discrepancies often arise from:

- Halogen precursor reactivity : Iodides (e.g., 5-iodopyridine) typically yield higher stannylation efficiency than chlorides .

- Purification challenges : Column chromatography conditions (e.g., silica gel vs. reverse-phase) significantly impact isolated yields .

- Moisture sensitivity : Hydrolysis of tributylstannyl groups during workup can reduce yields, necessitating strict anhydrous conditions .

Q. What are the applications of this compound in synthesizing bioactive molecules?

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- Read-across approaches : Use data from structurally similar organotin compounds (e.g., tributyltin oxide) to estimate persistence and toxicity .

- Bioaccumulation testing : Measure logP values (predicted ~4.5 for this compound) to evaluate lipid solubility and potential bioaccumulation .

- Waste management : Follow EPA guidelines for organotin disposal, including incineration or ligand decomposition to mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.